molecular formula C15H13BrN2O4 B11834790 Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

Cat. No.: B11834790
M. Wt: 365.18 g/mol
InChI Key: VPKDYWZQMUPWQM-UHFFFAOYSA-N
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Description

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a bromobenzyl group attached to an amino group, which is further connected to a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate typically involves the reaction of 4-bromobenzylamine with methyl 3-nitrobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromobenzyl group can undergo substitution reactions with nucleophiles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of substituted benzyl derivatives.

    Substitution: Formation of various substituted nitrobenzoates.

Scientific Research Applications

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, while the bromobenzyl group influences its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
  • 2-[(4-Bromobenzyl)amino]-2-methyl-1,3-propanediol

Uniqueness

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.18 g/mol

IUPAC Name

methyl 2-[(4-bromophenyl)methylamino]-3-nitrobenzoate

InChI

InChI=1S/C15H13BrN2O4/c1-22-15(19)12-3-2-4-13(18(20)21)14(12)17-9-10-5-7-11(16)8-6-10/h2-8,17H,9H2,1H3

InChI Key

VPKDYWZQMUPWQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br

Origin of Product

United States

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